molecular formula C21H20ClNO3 B12488761 3-[5-({[2-(4-Chlorophenyl)ethyl]amino}methyl)furan-2-yl]-2-methylbenzoic acid

3-[5-({[2-(4-Chlorophenyl)ethyl]amino}methyl)furan-2-yl]-2-methylbenzoic acid

Cat. No.: B12488761
M. Wt: 369.8 g/mol
InChI Key: UAACYTPZPRRSHU-UHFFFAOYSA-N
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Description

3-[5-({[2-(4-Chlorophenyl)ethyl]amino}methyl)furan-2-yl]-2-methylbenzoic acid is a complex organic compound that features a furan ring, a benzoic acid moiety, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these steps include dichloromethane, lutidine, and tetrafluoroborate (TBTU) as a coupling agent .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to improve efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-[5-({[2-(4-Chlorophenyl)ethyl]amino}methyl)furan-2-yl]-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The chlorophenyl group can be reduced to a phenyl group.

    Substitution: The amino group can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of a furanone derivative, while reduction of the chlorophenyl group can yield a phenyl derivative.

Scientific Research Applications

3-[5-({[2-(4-Chlorophenyl)ethyl]amino}methyl)furan-2-yl]-2-methylbenzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[5-({[2-(4-Chlorophenyl)ethyl]amino}methyl)furan-2-yl]-2-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-({[2-(4-Chlorophenyl)ethyl]amino}methyl)furan-2-yl]-2-methylbenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H20ClNO3

Molecular Weight

369.8 g/mol

IUPAC Name

3-[5-[[2-(4-chlorophenyl)ethylamino]methyl]furan-2-yl]-2-methylbenzoic acid

InChI

InChI=1S/C21H20ClNO3/c1-14-18(3-2-4-19(14)21(24)25)20-10-9-17(26-20)13-23-12-11-15-5-7-16(22)8-6-15/h2-10,23H,11-13H2,1H3,(H,24,25)

InChI Key

UAACYTPZPRRSHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC=C(O2)CNCCC3=CC=C(C=C3)Cl

Origin of Product

United States

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